molecular formula C21H22N2O5 B8099476 Fmoc-N-Me-D-Gln-OH

Fmoc-N-Me-D-Gln-OH

Cat. No.: B8099476
M. Wt: 382.4 g/mol
InChI Key: RKLOXTAEGHPJPW-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-Gln-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amine functionality, allowing for selective deprotection and subsequent coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Gln-OH typically involves the protection of the amine group of N-methyl-D-glutamine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting N-methyl-D-glutamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to prevent side reactions such as O-acylation and O-N migration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Gln-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine functionality during the synthesis process, allowing for selective deprotection and coupling reactions. The compound does not have a direct biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-Me-D-Gln-OH is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the peptide. This modification can enhance the stability and bioactivity of the resulting peptides, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLOXTAEGHPJPW-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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